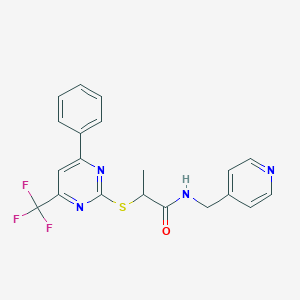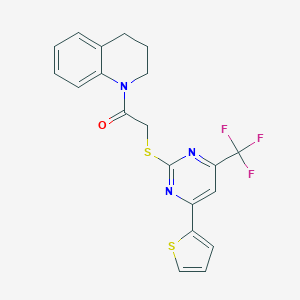![molecular formula C12H13Cl3N2O3S B284386 N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)
N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide, commonly known as TCEP, is a widely used chemical reagent in the field of organic synthesis. TCEP is a reducing agent that is commonly used to reduce disulfide bonds in proteins and peptides.
作用機序
TCEP acts as a reducing agent by donating electrons to disulfide bonds in proteins and peptides, resulting in the formation of thiols. This process is reversible, and the disulfide bonds can be reformed by the addition of an oxidizing agent.
Biochemical and Physiological Effects
TCEP has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. TCEP is not toxic to cells and does not affect the activity of enzymes or other biological molecules.
実験室実験の利点と制限
TCEP has several advantages as a reducing agent in lab experiments. It is water-soluble, stable, and can be used under mild conditions. TCEP is also less toxic than other reducing agents, such as dithiothreitol (DTT) and β-mercaptoethanol (BME). However, TCEP has some limitations, including its high cost and the fact that it is not effective at reducing all disulfide bonds.
将来の方向性
For research include the development of more efficient and cost-effective methods for the synthesis of TCEP and the development of new applications for TCEP in the synthesis of biomolecules and other materials.
合成法
The synthesis of TCEP involves the reaction of 2,2,2-trichloroethyl chloroformate with morpholine to form N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]carbamic acid morpholine ester. This intermediate is then reacted with benzenesulfonyl chloride to form TCEP.
科学的研究の応用
TCEP has a wide range of scientific research applications, including the reduction of disulfide bonds in proteins and peptides, the preparation of thiol-modified DNA and RNA, and the synthesis of phosphoramidites for oligonucleotide synthesis. TCEP has been used in the synthesis of peptides, proteins, and other biomolecules.
特性
分子式 |
C12H13Cl3N2O3S |
|---|---|
分子量 |
371.7 g/mol |
IUPAC名 |
(NE)-N-(2,2,2-trichloro-1-morpholin-4-ylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H13Cl3N2O3S/c13-12(14,15)11(17-6-8-20-9-7-17)16-21(18,19)10-4-2-1-3-5-10/h1-5H,6-9H2/b16-11+ |
InChIキー |
QXILVIYCHQPWDK-LFIBNONCSA-N |
異性体SMILES |
C1COCCN1/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl |
SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
正規SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)

![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)

![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)


![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)
